molecular formula C19H21N3OS B051525 Bisme-tetrahydroquinoline CAS No. 112644-23-2

Bisme-tetrahydroquinoline

Cat. No. B051525
M. Wt: 339.5 g/mol
InChI Key: LZEHRLLBLAESEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bisme-tetrahydroquinoline (BTHQ) is a versatile organic compound that has gained significant attention in the field of medicinal chemistry. The compound is known for its broad spectrum of biological activities, including antitumor, antiviral, and antioxidant properties. BTHQ has been synthesized by various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism Of Action

The mechanism of action of Bisme-tetrahydroquinoline is not fully understood. However, studies have suggested that the compound may exert its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Bisme-tetrahydroquinoline's antiviral activity may be attributed to its ability to inhibit viral replication and entry into host cells. Additionally, Bisme-tetrahydroquinoline's antioxidant activity may be due to its ability to scavenge free radicals and inhibit lipid peroxidation.

Biochemical And Physiological Effects

Bisme-tetrahydroquinoline has been shown to have several biochemical and physiological effects. Studies have suggested that the compound may modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis. Bisme-tetrahydroquinoline has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and acetylcholinesterase. Furthermore, Bisme-tetrahydroquinoline has been shown to induce changes in mitochondrial membrane potential and intracellular calcium levels.

Advantages And Limitations For Lab Experiments

Bisme-tetrahydroquinoline has several advantages for lab experiments. The compound is readily available and can be synthesized by various methods. Bisme-tetrahydroquinoline is also stable under normal laboratory conditions and can be stored for extended periods. However, Bisme-tetrahydroquinoline has several limitations for lab experiments. The compound is highly insoluble in water, which may limit its use in aqueous-based experiments. Additionally, Bisme-tetrahydroquinoline may exhibit cytotoxicity at high concentrations, which may limit its use in cell-based assays.

Future Directions

Several future directions exist for the study of Bisme-tetrahydroquinoline. One potential direction is the development of Bisme-tetrahydroquinoline-based drug delivery systems for targeted cancer therapy. Another potential direction is the investigation of Bisme-tetrahydroquinoline's potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of Bisme-tetrahydroquinoline and its potential applications in the field of medicinal chemistry.
Conclusion:
In conclusion, Bisme-tetrahydroquinoline is a versatile organic compound that has gained significant attention in the field of medicinal chemistry. The compound has been synthesized by various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. While Bisme-tetrahydroquinoline has several advantages for lab experiments, the compound also has limitations that must be taken into consideration. Several future directions exist for the study of Bisme-tetrahydroquinoline, which may have potential therapeutic applications in the treatment of various diseases.

Synthesis Methods

Bisme-tetrahydroquinoline can be synthesized by several methods, including the Hantzsch reaction, Mannich reaction, and Povarov reaction. The Hantzsch reaction involves the condensation of two molecules of β-ketoesters with two molecules of aldehydes or ketones in the presence of ammonium acetate and a catalytic amount of acetic acid. The Mannich reaction involves the condensation of a β-ketoester, formaldehyde, and a primary or secondary amine. The Povarov reaction involves the reaction of an aryl or vinyl amine with an aldehyde or ketone in the presence of an acid and a dienophile.

Scientific Research Applications

Bisme-tetrahydroquinoline has been extensively studied for its potential applications in scientific research. The compound has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and ovarian cancer cells. Bisme-tetrahydroquinoline has also been shown to possess antiviral activity against HIV-1 and herpes simplex virus type 1. Furthermore, Bisme-tetrahydroquinoline has been shown to exhibit antioxidant activity, which may have potential therapeutic applications in the treatment of oxidative stress-related diseases.

properties

CAS RN

112644-23-2

Product Name

Bisme-tetrahydroquinoline

Molecular Formula

C19H21N3OS

Molecular Weight

339.5 g/mol

IUPAC Name

8-(1H-benzimidazol-2-ylsulfinylmethyl)-1-ethyl-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C19H21N3OS/c1-2-22-12-6-9-14-7-5-8-15(18(14)22)13-24(23)19-20-16-10-3-4-11-17(16)21-19/h3-5,7-8,10-11H,2,6,9,12-13H2,1H3,(H,20,21)

InChI Key

LZEHRLLBLAESEZ-UHFFFAOYSA-N

SMILES

CCN1CCCC2=C1C(=CC=C2)CS(=O)C3=NC4=CC=CC=C4N3

Canonical SMILES

CCN1CCCC2=C1C(=CC=C2)CS(=O)C3=NC4=CC=CC=C4N3

synonyms

8-((2-benzimidazolyl)sulfinylmethyl)-1-ethyl-1,2,3,4-tetrahydroquinoline
BISME-tetrahydroquinoline

Origin of Product

United States

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